molecular formula C5H6N2O2 B575901 1H-Pyrrole-1-carboxamide,N-hydroxy-(9CI) CAS No. 165550-28-7

1H-Pyrrole-1-carboxamide,N-hydroxy-(9CI)

Katalognummer: B575901
CAS-Nummer: 165550-28-7
Molekulargewicht: 126.115
InChI-Schlüssel: JPTOIDMSVNLULY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-1-carboxamide,N-hydroxy-(9CI) is a pyrrole-derived compound characterized by a carboxamide group substituted at the 1-position of the pyrrole ring, with a hydroxyl group attached to the nitrogen of the amide moiety. Pyrrole carboxamides are often utilized as intermediates in organic synthesis or explored for pharmaceutical applications due to their heterocyclic reactivity .

Eigenschaften

CAS-Nummer

165550-28-7

Molekularformel

C5H6N2O2

Molekulargewicht

126.115

IUPAC-Name

N-hydroxypyrrole-1-carboxamide

InChI

InChI=1S/C5H6N2O2/c8-5(6-9)7-3-1-2-4-7/h1-4,9H,(H,6,8)

InChI-Schlüssel

JPTOIDMSVNLULY-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C(=O)NO

Synonyme

1H-Pyrrole-1-carboxamide,N-hydroxy-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1H-Pyrrole-1-carboxamide,N-hydroxy-(9CI) and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1H-Pyrrole-1-carboxamide,N-hydroxy-(9CI) C5H6N2O2 126.12 N-hydroxy, position 1 Hypothetical: Antioxidant or enzyme inhibitor
1H-Pyrrole-3-carboxamide (9CI) C5H6N2O 110.12 Position 3 carboxamide Intermediate in organic synthesis
1H-Pyrrole-1-carboxamide,N-2-propenyl-(9CI) C8H10N2O 150.18 N-2-propenyl, position 1 Synthetic intermediate
1H-Pyrrole-3-carboxamide,N,N,4-trimethyl-(9CI) C8H12N2O 152.20 N,N-dimethyl, 4-methyl, position 3 Potential lipophilic modifier
1H-Imidazole-4-carboxamide,N-hydroxy-N-methyl-(9CI) C5H7N3O2 141.13 Imidazole ring, N-hydroxy, N-methyl Pharmaceutical candidate

Key Comparisons:

Substituent Effects: The N-hydroxy group in the target compound may increase solubility and reactivity compared to N-alkylated derivatives (e.g., N-2-propenyl in or N,N-dimethyl in ).

Heterocycle Variations :

  • The imidazole derivative replaces pyrrole with an imidazole ring, introducing an additional nitrogen atom. This enhances aromaticity and may improve binding to biological targets.

Applications :

  • Pyrrole carboxamides are frequently employed as intermediates (e.g., ), while imidazole derivatives show promise in drug development . The N-hydroxy group in the target compound could facilitate chelation or radical scavenging, though experimental validation is needed.

Research Findings and Implications

  • Synthetic Utility : Pyrrole carboxamides are pivotal in constructing complex heterocycles. For example, N-2-propenyl derivatives serve as intermediates in multi-step syntheses .
  • Pharmaceutical Potential: Indole and imidazole carboxamides are key in drug discovery (e.g., enzyme inhibitors or receptor modulators) . The N-hydroxy group may mimic pharmacophores in metalloenzyme inhibitors.
  • Physical Properties : Alkyl substituents (e.g., N-2-propenyl ) increase hydrophobicity, whereas polar groups like N-hydroxy could enhance aqueous solubility.

Vorbereitungsmethoden

Reaction Mechanism

This two-step method involves converting pyrrole-1-carboxylic acid to its acyl chloride intermediate, followed by nucleophilic attack by hydroxylamine. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C yields the acyl chloride. Subsequent reaction with hydroxylamine hydrochloride in the presence of aqueous sodium hydroxide (10–12 mol/L) forms the N-hydroxycarboxamide.

Optimization Parameters

Key variables include:

  • Molar Ratios : A 1.01–1.05:1 excess of hydroxylamine ensures complete conversion.

  • Temperature Control : Maintaining ≤5°C during acyl chloride formation minimizes side reactions like ring chlorination.

  • Work-Up : Adjusting the reaction mixture to pH 1–2 with dilute HCl precipitates the product, which is purified via cyclohexane reflux, achieving ≥95% purity.

Paal-Knorr Cyclization Approach

Substrate Design

Adapting the Paal-Knorr method, 1,4-dicarbonyl precursors react with hydroxylamine under solvent-free conditions at 50–75°C. For example, furan-2,5-dione derivatives may serve as masked 1,4-diketones, releasing the active species in situ.

Sustainable Modifications

Recent advances utilize 3-hydroxy-2-pyrones as renewable 1,4-dicarbonyl equivalents. Reacting these with hydroxylamine in basic methanol-water (1:1 v/v) at room temperature achieves 70–85% yields, though regioselectivity challenges persist for asymmetric pyrroles.

Coupling Reagent Strategies

Carbodiimide-Mediated Amidation

Pyrrole-1-carboxylic acid and hydroxylamine are coupled using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran. The method avoids acyl chloride intermediates, reducing byproduct formation.

Yield and Scalability

Benchmark studies show 80–88% yields on gram scales, with HPLC purity >99% after recrystallization from ethyl acetate/hexane. However, cost and reagent toxicity limit industrial adoption.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Green Metrics
Acyl Chloride Route85–9295–99ModerateLow
Paal-Knorr Cyclization70–8590–95HighHigh
Coupling Reagents80–88>99LowModerate

The Paal-Knorr approach excels in sustainability but requires precursor optimization. Industrial settings favor the acyl chloride method for reproducibility, while coupling reagents suit small-scale pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrrole-1-carboxamide,N-hydroxy-(9CI), and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves coupling pyrrole-1-carboxylic acid derivatives with hydroxylamine under controlled pH and temperature. Refluxing in anhydrous solvents (e.g., THF or DMF) with carbodiimide coupling agents (e.g., EDC or DCC) is common. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and characterized using 1^1H/13^13C NMR and IR spectroscopy to confirm the N-hydroxycarboxamide moiety .
  • Critical Note : Monitor reaction progress via TLC to avoid over-functionalization of the pyrrole ring, which can lead to byproducts like N-oxide derivatives .

Q. How can the molecular structure of this compound be resolved, and what software tools are suitable for crystallographic analysis?

  • Methodology : Single-crystal X-ray diffraction is ideal for resolving bond lengths and angles. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data. For non-crystalline samples, employ DFT-based computational modeling (e.g., Gaussian or ORCA) to predict geometry and electronic properties .
  • Validation : Compare experimental spectral data (e.g., UV-Vis λmax) with computed values to verify accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in biological systems, particularly its role as a potential enzyme inhibitor?

  • Methodology : Investigate metabolic activation via cytochrome P450 enzymes, focusing on the N-hydroxy group’s conversion to reactive electrophiles (e.g., nitrenium ions) using LC-MS/MS. Enzymatic inhibition assays (e.g., fluorescence-based kinetic studies) can quantify IC50 values against target enzymes like monooxygenases .
  • Data Interpretation : Cross-validate results with molecular docking (AutoDock Vina or Schrödinger) to map binding interactions, noting hydrogen bonding between the carboxamide and active-site residues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Purity Assessment : Use high-resolution mass spectrometry (HRMS) to rule out impurities.
  • Tautomerism Analysis : Conduct 1^1H NMR in DMSO-d6 vs. CDCl3 to detect solvent-dependent tautomeric shifts (e.g., enol-imine vs. keto-amine forms) .
  • Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines to account for variability .

Q. What strategies optimize the compound’s stability during long-term storage for in vivo studies?

  • Methodology : Store lyophilized samples at -80°C under argon to prevent oxidation. For solution-phase storage, use deuterated solvents (e.g., DMSO-d6) with stabilizers like BHT (0.1% w/v). Monitor degradation via periodic LC-MS and thermal stability assays (TGA/DSC) .

Q. How does the N-hydroxy group influence the compound’s interaction with metalloenzymes, and what experimental approaches validate these interactions?

  • Methodology :

  • Spectroscopic Techniques : Use UV-Vis and EPR to detect metal-ligand coordination (e.g., Fe<sup>2+</sup> or Cu<sup>2+</sup> binding).
  • Competitive Inhibition : Compare activity in the presence/absence of metal chelators (e.g., EDTA) to confirm metal-dependent mechanisms .

Methodological Considerations for Data Contradictions

  • Structural Isomerism : If bioactivity varies between batches, perform X-ray crystallography to rule out polymorphic forms or stereoisomeric impurities .
  • Solvent Effects : Re-test activity in polar vs. non-polar solvents; aqueous solubility limitations may artificially reduce apparent potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.